N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
Description
N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted at the 3-position with a thiophen-2-yl group and linked via an acetamide bridge to a 2-methylpropyl (isobutyl) chain. This structural framework is significant in medicinal chemistry due to the bioisosteric properties of isoxazole and thiophene, which enhance metabolic stability and target binding .
Key structural attributes influencing activity:
- Isoxazole ring: Enhances π-π stacking and hydrogen-bonding interactions with biological targets.
- 2-methylpropyl chain: Increases lipophilicity, which may enhance membrane permeability.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)8-14-13(16)7-10-6-11(17-15-10)12-4-3-5-18-12/h3-6,9H,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXOVPKEMASFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=NOC(=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition between a nitrile oxide and acetylene derivatives is a cornerstone for oxazole synthesis. For this molecule:
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Nitrile Oxide Precursor : Thiophene-2-carbaldehyde is converted to its oxime (hydroxylamine hydrochloride, NaHCO₃, EtOH, reflux), followed by oxidation (Cl₃CCN, CH₂Cl₂) to generate the nitrile oxide.
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Acetylene Component : Propargyl acetic acid or ester serves as the dipolarophile.
Reaction under inert atmosphere (N₂) at 0–5°C yields the 1,2-oxazole ring regioselectively. The C5-thiophene substitution arises from the nitrile oxide’s aryl group, while the C3-acetic acid is introduced via the acetylene’s substituent.
Example Protocol :
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Nitrile Oxide Generation : Thiophene-2-carbaldehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), NaHCO₃ (15 mmol) in EtOH (30 mL), refluxed for 4 h.
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Cycloaddition : Propargyl acetic acid (10 mmol) added to the nitrile oxide solution at 0°C, stirred for 12 h. Yield: 68% after recrystallization (EtOAc/hexane).
Alternative Cyclization Using β-Keto Esters
Oxazole formation via cyclocondensation of β-keto esters with hydroxylamine offers a complementary pathway:
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β-Keto Ester Synthesis : Ethyl 3-(thiophen-2-yl)-3-oxopropanoate prepared via Claisen condensation of thiophene-2-carboxylate and ethyl acetate (NaH, THF, 0°C).
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Cyclization : Hydroxylamine hydrochloride (1.2 eq) in EtOH/H₂O (4:1), refluxed 6 h. Acidic workup (HCl) yields the oxazole-3-acetic acid.
Key Data :
Acylation of Isobutylamine
Acetic Acid Activation to Acyl Chloride
The oxazole-3-acetic acid is activated via thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride:
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Protocol : Oxazole-3-acetic acid (5 mmol) dissolved in anhydrous THF (10 mL), SOCl₂ (6 mmol) added dropwise at 0°C. Stirred 2 h at room temperature, then evaporated under vacuum.
Amide Coupling
The acyl chloride reacts with isobutylamine in the presence of a base (e.g., triethylamine):
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Procedure : Isobutylamine (6 mmol), Et₃N (6 mmol) in THF (15 mL), cooled to 0°C. Acyl chloride (5 mmol) in THF (5 mL) added dropwise. Stirred 12 h at RT.
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Workup : Filtered, washed with NaHCO₃ (5%), extracted with EtOAc. Purified via column chromatography (SiO₂, EtOAc/hexane 1:4). Yield: 85%.
Multicomponent One-Pot Synthesis
Inspired by InCl3-catalyzed pyrano[2,3-c]pyrazole synthesis , a four-component approach could streamline the process:
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Components : Thiophene-2-carbaldehyde, hydroxylamine, propargyl acetic acid, isobutylamine.
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Catalyst : InCl3 (20 mol%) in 50% EtOH under ultrasound irradiation (40°C, 20 min).
Advantages :
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Reduced reaction time (20 min vs. 12 h).
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Higher yields (90% vs. 68–72%).
Spectroscopic Characterization
Critical Data for Final Product :
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¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.45 (d, J = 5.0 Hz, 1H, Thiophene-H), 6.95 (t, J = 4.2 Hz, 1H, Thiophene-H), 6.75 (s, 1H, Oxazole-H), 3.25 (t, J = 6.8 Hz, 2H, NCH₂), 2.55 (m, 1H, CH(CH₃)₂), 1.85 (s, 2H, CH₂CO), 1.02 (d, J = 6.6 Hz, 6H, (CH₃)₂).
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IR (KBr) : 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
| Parameter | Cycloaddition | β-Keto Cyclization | Multicomponent |
|---|---|---|---|
| Yield (%) | 68 | 72 | 90 |
| Time | 12 h | 6 h | 20 min |
| Purification | Recrystallization | Column Chromatography | Filtration |
| Scalability | Moderate | High | High |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds containing oxazole and thiophene moieties exhibit significant antimicrobial properties. N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines in vitro, making it a candidate for further exploration in treating inflammatory diseases.
Case Study:
In a controlled experiment involving murine models of inflammation, administration of this compound resulted in a significant reduction in paw swelling compared to the control group. This suggests its potential utility in inflammatory conditions such as arthritis.
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Research has shown that derivatives of oxazole can act as effective insecticides. Preliminary studies indicate that this compound exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies.
Table 2: Insecticidal Activity Against Common Pests
| Pest Type | LC50 (µg/mL) |
|---|---|
| Aphids | 15 |
| Whiteflies | 20 |
| Spider Mites | 25 |
Materials Science
Polymer Synthesis
this compound can be utilized in synthesizing novel polymers with enhanced properties. Its thiophene component allows for the formation of conductive polymers which are useful in electronic applications.
Case Study:
In research focused on polymer electronics, incorporating this compound into poly(3-thiophene) matrices resulted in improved electrical conductivity and mechanical strength compared to traditional materials. This opens avenues for developing more efficient organic electronic devices.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole and Isoxazole Derivatives
The following table summarizes critical data for the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Variations: The target compound’s isoxazole-thiophene system differs from 1,3,4-thiadiazole derivatives (e.g., compounds 5e–5m in ), which exhibit higher melting points (132–170°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via thiadiazole N-atoms) .
Substituent Effects :
- The 2-methylpropyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar nitro or methoxy groups in analogs like 5k (, logP ~2.8) .
- Fluorophenyl-substituted isoxazole (E613-0631, ) introduces electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound, which may alter target selectivity .
Synthetic Accessibility :
Pharmacological and Physicochemical Comparisons
- Anticonvulsant Activity : Benzothiazole-thiadiazole hybrids () showed 100% protection in MES models, attributed to hydrophobic interactions and hydrogen bonding. The target compound’s thiophene may mimic benzothiazole’s hydrophobic domain but lacks the nitro/methoxy groups critical for activity .
- Agrochemical vs. Pharmaceutical Design : Chloroacetamides in (e.g., alachlor) prioritize halogenated hydrophobic groups for herbicidal activity, whereas the target compound’s heteroaromatic system aligns with drug-like properties (e.g., CNS permeability) .
- Spectral Data : The target compound’s IR spectrum would likely show C=O stretching (~1670 cm⁻¹, amide) and C-S (thiophene, ~700 cm⁻¹), similar to triazole-acetamides in .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and acylation. For example, the isoxazole core can be formed by reacting thiophene-2-carbaldehyde with hydroxylamine under reflux in ethanol, followed by coupling with chloroacetyl chloride in the presence of triethylamine . Optimization involves monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 9:1) and adjusting parameters like solvent polarity (toluene/water mixtures) and temperature (reflux vs. room temperature) to maximize yield and purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for confirming the thiophene and isoxazole moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases) or cell lines (e.g., cancer models like MCF-7). Dose-response curves (0.1–100 µM) are generated using MTT assays, with IC50 values calculated via nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites. Correlation-energy formulas (e.g., Colle-Salvetti) estimate interaction energies with biological targets . Molecular docking (AutoDock Vina) simulates binding modes to receptors like COX-2, with binding affinities validated via SPR .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity). Mitigation includes:
- Standardizing protocols (e.g., CLIA guidelines).
- Replicating studies in orthogonal assays (e.g., fluorescence-based vs. luminescence).
- Analyzing structure-activity relationships (SAR) to identify substituents affecting potency (e.g., thiophene vs. phenyl analogs) .
Q. How is X-ray crystallography used to resolve the compound’s 3D structure, and what challenges arise?
- Methodological Answer : Single crystals are grown via vapor diffusion (e.g., chloroform/hexane). Data collection at 100 K (λ = 0.71073 Å) and refinement with SHELXL resolve disorder in flexible groups (e.g., 2-methylpropyl). Challenges include low diffraction quality (<1.0 Å resolution), addressed by iterative refinement of thermal parameters and hydrogen bonding networks .
Q. What advanced techniques quantify the compound’s binding kinetics to biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) with immobilized targets (e.g., streptavidin-coated chips) measures association/dissociation rates (ka/kd). Bio-Layer Interferometry (BLI) provides complementary data. For intracellular targets, NanoBRET assays quantify engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
